N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked to a substituted phenylacetamide group. Its molecular architecture includes:
- A pyrazolo[3,4-d]pyrimidin-4-one scaffold, known for its role in kinase inhibition and anticancer activity .
- A 3-chlorophenyl substituent at position 1 of the pyrazole ring, which enhances hydrophobic interactions with target proteins.
- A 2-chloro-5-(trifluoromethyl)phenyl group in the acetamide side chain, contributing to electron-withdrawing effects and metabolic stability .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3N5O2/c21-12-2-1-3-13(7-12)30-18-14(8-27-30)19(32)29(10-26-18)9-17(31)28-16-6-11(20(23,24)25)4-5-15(16)22/h1-8,10H,9H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMOMXKRIKDZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the chloro and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents such as chlorinating agents and trifluoromethylating agents.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C20H12ClF3N2O2
- Molecular Weight : 404.8 g/mol
- Purity : Typically 95%
The compound features a unique structure that includes both chloro and trifluoromethyl substituents, enhancing its lipophilicity and biological activity. Its classification within the pyrazolopyrimidine family suggests diverse biological activities.
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. The trifluoromethyl group is believed to enhance these properties by increasing the compound's interaction with molecular targets involved in inflammatory pathways.
Anticancer Activity
Preliminary studies suggest that this compound may modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research. The binding affinity of the compound to specific enzymes and receptors is crucial for its efficacy in cancer therapy.
Antimicrobial Effects
The potential antimicrobial properties of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide are also noteworthy. Its structural features may contribute to its ability to inhibit microbial growth through various mechanisms.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways: The compound may modulate signaling pathways, affecting cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[3,4-d]pyrimidinone Derivatives
(a) N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
- Key Differences :
- Replaces the 3-chlorophenyl group with a phenyl ring at position 1.
- Substitutes the 2-chloro-5-(trifluoromethyl)phenyl with a 5-chloro-2-methylphenyl group.
- Impact :
- Reduced electron-withdrawing effects due to the absence of trifluoromethyl.
- Increased steric hindrance from the methyl group may alter binding affinity.
(b) 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide
- Key Differences :
- Features a methyl group on the acetamide nitrogen instead of the 2-chloro-5-(trifluoromethyl)phenyl substituent.
- Impact :
- Simplified side chain may improve solubility but reduce target specificity.
- Lower molecular weight (MW = 357.8 vs. 482.8 for the target compound) suggests differences in pharmacokinetics.
Pyrimidine-Based Acetamides with Thio/Sulfanyl Linkages
(a) N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences: Replaces the pyrazolo[3,4-d]pyrimidinone core with a 1,2,4-triazole ring. Introduces a sulfanyl linker instead of an oxo group.
- Altered metabolic stability due to sulfur’s susceptibility to oxidation.
(b) N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Key Differences: Substitutes pyrazolo[3,4-d]pyrimidinone with a thieno[2,3-d]pyrimidinone scaffold. Adds ethyl and methyl groups to the pyrimidine ring.
- Impact: Increased lipophilicity due to thiophene and alkyl groups. Potential for divergent biological targets (e.g., antifungals vs. kinase inhibitors).
Data Table: Structural and Functional Comparison
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 475.86 g/mol. The structure includes a chloro-trifluoromethyl-substituted phenyl ring and a pyrazolo-pyrimidinone moiety, which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit anticancer activity. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the inhibition of key enzymes involved in tumor proliferation.
Anti-inflammatory Effects
The compound has shown potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The inhibitory activity was quantified with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest effectiveness against several bacterial strains. The presence of the trifluoromethyl group is believed to enhance its interaction with microbial targets, leading to increased potency .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX and lipoxygenases (LOX), disrupting inflammatory pathways.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells by targeting key regulatory proteins involved in cell division .
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer effects of various pyrazolo derivatives, this compound was tested against MCF-7 breast cancer cells. Results showed significant cytotoxicity with an IC50 value indicating effective growth inhibition .
Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory properties revealed that this compound effectively inhibited COX-2 activity in vitro. The IC50 was determined to be 0.04 μmol, comparable to celecoxib's efficacy . This suggests potential therapeutic applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
The synthesis of this compound involves multi-step reactions, including cyclization of pyrazolo[3,4-d]pyrimidinone intermediates and coupling with chloroacetamide derivatives. Key strategies include:
- Reagent Selection : Use palladium catalysts for efficient cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-chloro bonds) .
- Temperature Control : Maintain precise temperatures during cyclization (e.g., 80–100°C for pyrimidinone formation) to minimize side products .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the target compound. Purity ≥95% is achievable via recrystallization from ethanol/water mixtures .
Basic: What analytical methods are most reliable for structural confirmation?
Answer:
A combination of spectroscopic and chromatographic techniques is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm substituent positions (e.g., trifluoromethyl singlet at ~δ 120–125 ppm in ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated [M+H]+ = 513.07) validates molecular formula .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and detect trace impurities .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in bioactivity?
Answer:
- Analog Synthesis : Replace the trifluoromethyl group with -CF2H, -CH3, or -NO2 to evaluate steric/electronic effects on target binding .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets (e.g., VEGFR-2). The trifluoromethyl group may enhance hydrophobic interactions .
- In Vitro Assays : Compare IC50 values of analogs in enzyme inhibition assays (e.g., kinase profiling panels) to quantify SAR trends .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Answer:
- Standardized Protocols : Replicate assays under identical conditions (e.g., ATP concentration, incubation time) to minimize variability .
- Dose-Response Curves : Use 8–12 data points to calculate accurate IC50/EC50 values and assess reproducibility .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA or Bayesian modeling) to identify outliers or confounding variables .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Kinase Inhibition : Use ADP-Glo™ Kinase Assay for broad-spectrum kinase profiling .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
- Solubility : Shake-flask method in PBS (pH 7.4) to determine thermodynamic solubility for downstream assays .
Advanced: What computational strategies predict metabolic stability and toxicity?
Answer:
- Metabolite Prediction : Use Schrödinger’s MetaSite or GLORYx to identify CYP450-mediated oxidation sites (e.g., pyrazolo-pyrimidinone ring) .
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks .
- Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS .
Advanced: How can crystallography resolve challenges in determining the 3D structure?
Answer:
- Crystallization : Use vapor diffusion with solvents like DMF/water or acetone/ethanol. The trifluoromethyl group may require slow evaporation to stabilize crystal packing .
- X-ray Diffraction : Collect high-resolution data (≤1.0 Å) to resolve electron density for halogen atoms (Cl, F) .
- Density Functional Theory (DFT) : Validate crystal structure geometry using Gaussian09 with B3LYP/6-31G* basis set .
Basic: What are the critical storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide moiety .
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
